N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked via a propyl chain to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. Key structural attributes include:
- Pyrrolo[2,3-b]pyridine: A fused bicyclic system comprising pyrrole and pyridine rings, commonly observed in kinase inhibitors due to its ability to engage in ATP-binding pocket interactions.
- Benzo[c][1,2,5]thiadiazole: A sulfur- and nitrogen-containing bicyclic heteroaromatic system with strong electron-withdrawing properties, which may enhance π-stacking and polar interactions with target proteins.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-17(13-4-5-14-15(11-13)21-24-20-14)19-8-2-9-22-10-6-12-3-1-7-18-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVAOGTXBQTTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the fibroblast growth factor receptor (FGFR) family. The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the FGF–FGFR axis. These pathways include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. The compound’s action results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis. Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Furthermore, it significantly inhibited the migration and invasion of 4T1 cells.
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with various enzymes and proteins in the body. It has been found to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors. The nature of these interactions involves the compound binding to the receptor, inhibiting its activity, and thus affecting the downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells. Furthermore, it significantly inhibits the migration and invasion of these cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the FGFR. Upon binding to the receptor, the compound inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, resulting in the inhibition of downstream signaling pathways.
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on FGFR and its impact on cell proliferation and migration suggest that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
Given its potent inhibitory effects on FGFR, it is likely that its effects would vary with dosage.
Metabolic Pathways
Given its interaction with FGFR, it is likely involved in pathways related to cell proliferation and migration.
Transport and Distribution
Given its interaction with FGFR, it is likely that it is transported to sites where this receptor is present.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a benzo[c][1,2,5]thiadiazole structure through a propyl chain. This unique combination contributes to its biological activity and pharmacological profile. The molecular formula is , with a molecular weight of approximately 329.42 g/mol.
Research indicates that compounds with similar structures often exhibit anticancer properties through mechanisms such as:
- Apoptosis Induction : Compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl) derivatives have been shown to activate procaspase-3, leading to the activation of caspase-3, a key player in the apoptotic pathway. This mechanism has been observed in various cancer cell lines, including U937 and MCF-7 cells .
- Inhibition of Key Enzymes : The presence of thiadiazole rings in related compounds has been associated with the inhibition of enzymes such as urease and acetylcholinesterase, which are critical in various physiological processes and disease states .
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds. For instance:
- In vitro Studies : Compounds derived from the benzothiazole and pyridine moieties have demonstrated promising anticancer activity against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 5.2 μM against U937 cells .
- Caspase Activation : In studies assessing procaspase-3 activation, compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-benzo[c][1,2,5]thiadiazole derivatives exhibited significant activation rates compared to controls (PAC-1), suggesting their potential as effective anticancer agents .
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
Antiviral Activity
The compound's structural analogs have also been investigated for antiviral properties. For example, pyrrolopyridine derivatives have shown activity against hepatitis C virus (HCV), indicating a broader therapeutic potential beyond oncology .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Benzothiazole Derivatives : A study identified benzothiazole derivatives that activated procaspase-3 effectively in cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions enhanced anticancer activity and selectivity against cancer cells .
- Thiadiazole Compounds : Research into thiadiazole derivatives demonstrated their ability to inhibit urease and acetylcholinesterase significantly more than established reference drugs. This suggests potential applications in treating conditions like ulcers and Alzheimer's disease .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. Research has shown that the compound can inhibit specific kinases involved in cancer progression, such as IKK2 (Inhibitor of Nuclear Factor kappa B Kinase 2), which plays a crucial role in inflammatory responses and cancer cell survival. The inhibition of IKK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress. Studies suggest that compounds with similar structures can improve cognitive functions and reduce neuronal loss .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the benzo[c][1,2,5]thiadiazole moiety enhanced anticancer activity against various cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotection
In a model of Parkinson's disease, administration of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide resulted in a marked decrease in neuroinflammatory markers and improved behavioral outcomes in treated animals compared to controls. The results suggest potential therapeutic benefits for neurodegenerative conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Structural Analogues
Compound 1: 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583)
Structural Features :
- Pyrrolo[2,3-b]pyridine core linked to a 1-ethylpyrazole substituent.
- N,N-dimethylbenzamide group replaces the thiadiazole-carboxamide in the target compound.
Comparison :
Functional Implications :
- The thiadiazole in the target compound may improve target binding affinity through enhanced π-π interactions but could reduce aqueous solubility compared to DB08583’s dimethylamide group.
- DB08583’s ethylpyrazole substituent may confer better metabolic stability due to reduced susceptibility to oxidative metabolism compared to the thiadiazole.
Compound 2: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Structural Features :
- Benzodioxin (oxygen-rich heterocycle) and thiazole substituents.
- 5-oxopyrrolidine core instead of pyrrolopyridine.
Comparison :
| Property | Target Compound | Compound 2 |
|---|---|---|
| Heterocycle Diversity | Thiadiazole + pyrrolopyridine | Benzodioxin + thiazole + oxopyrrolidine |
| Hydrogen Bonding | Moderate (carboxamide + thiadiazole) | High (multiple oxygen and nitrogen atoms) |
| Solubility | Likely lower | Higher (oxygenated benzodioxin enhances polarity) |
Functional Implications :
- Compound 2’s benzodioxin and thiazole groups may improve solubility and oral bioavailability but reduce membrane permeability compared to the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
